L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound consists of multiple amino acids, including alanine, ornithine, and lysine, each contributing to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is often used for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at specific amino acid residues, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-alanyl-N~5~-(diaminomethylidene)-L-ornithinamide
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
269392-55-4 |
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Molecular Formula |
C36H70N14O9 |
Molecular Weight |
843.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C36H70N14O9/c1-20(40)28(51)47-27(15-11-19-43-36(41)42)34(57)50-26(14-7-10-18-39)33(56)49-25(13-6-9-17-38)31(54)45-21(2)29(52)44-22(3)30(53)48-24(12-5-8-16-37)32(55)46-23(4)35(58)59/h20-27H,5-19,37-40H2,1-4H3,(H,44,52)(H,45,54)(H,46,55)(H,47,51)(H,48,53)(H,49,56)(H,50,57)(H,58,59)(H4,41,42,43)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
PMDNHUALUJJKEF-APGJSSKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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